Lipophilicity: 2-Ethyl vs. 2-Methyl Effect
The target compound exhibits a calculated LogP of 3.51, which is 0.52 log units higher than its closest analog, 4-chloro-2-methyl-6-nitroquinoline (ACD/LogP = 2.99) . This difference arises from the replacement of the methyl group at position 2 with an ethyl group, increasing hydrophobic surface area. In drug discovery, a ΔLogP of 0.5 can significantly alter membrane permeability, plasma protein binding, and off-target promiscuity, making the 2-ethyl variant preferable when a higher degree of lipophilicity is desired without introducing additional heteroatoms.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.51 |
| Comparator Or Baseline | 4-Chloro-2-methyl-6-nitroquinoline: LogP = 2.99 |
| Quantified Difference | ΔLogP = +0.52 |
| Conditions | Calculated values; target from Fluorochem, comparator from ChemSpider ACD/Labs |
Why This Matters
A 0.5-unit higher LogP can translate into a ~3-fold increase in partition coefficient, directly impacting bioavailability and tissue distribution profiles in lead optimization programs.
